molecular formula C7H9N5O2 B11899904 9H-Purin-6-amine acetate

9H-Purin-6-amine acetate

Cat. No.: B11899904
M. Wt: 195.18 g/mol
InChI Key: RWTIGBYIABCFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Purin-6-amine acetate: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The acetate form enhances its solubility and stability, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine acetate typically involves the reaction of 9H-Purin-6-amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to enhance yield and purity. The use of automated purification systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-Purin-6-amine acetate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9H-Purin-6-amine acetate is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is used to study the role of purine derivatives in cellular processes. It is also employed in the development of probes for imaging and diagnostic applications .

Medicine: Its derivatives have shown promise in inhibiting key enzymes and pathways involved in disease progression .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and solubility make it an ideal candidate for various formulations .

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 9H-Purin-6-amine acetate is unique due to its enhanced solubility and stability compared to its parent compound. The acetate group also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

acetic acid;7H-purin-6-amine

InChI

InChI=1S/C5H5N5.C2H4O2/c6-4-3-5(9-1-7-3)10-2-8-4;1-2(3)4/h1-2H,(H3,6,7,8,9,10);1H3,(H,3,4)

InChI Key

RWTIGBYIABCFDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

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